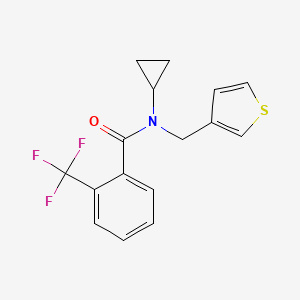

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzoyl moiety, a cyclopropylamine substituent, and a thiophen-3-ylmethyl group. Safety guidelines highlight stringent handling precautions, including avoidance of ignition sources and use of personal protective equipment .

Properties

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)14-4-2-1-3-13(14)15(21)20(12-5-6-12)9-11-7-8-22-10-11/h1-4,7-8,10,12H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZWZOLQJQKNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-(trifluoromethyl)benzoic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with thiophen-3-ylmethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Products with substituted trifluoromethyl groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₄F₃NOS

- Molecular Weight : 341.35 g/mol

- IUPAC Name : N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

The compound features a cyclopropyl group, a thiophen-3-ylmethyl group, and a trifluoromethyl group attached to a benzamide core. This unique structure contributes to its diverse applications.

Medicinal Chemistry

This compound has shown potential in various biological activities:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have demonstrated significant activity against bacteria such as Staphylococcus aureus and MRSA. For example, related compounds have exhibited MIC values in the low micromolar range.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |

|---|---|---|

| This compound | TBD | TBD |

| Related CF₃-containing compound | 0.5 | 1.0 |

- Anti-inflammatory Properties : The compound's structure may inhibit certain inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate due to its unique structural features that may enhance bioactivity and specificity towards molecular targets in therapeutic applications.

Material Science

In materials science, this compound can be utilized in developing advanced materials with specific properties such as high thermal stability or unique electronic characteristics. The trifluoromethyl group enhances the material's performance by improving its chemical stability and solubility.

Case Study 1: Antimicrobial Efficacy

A study evaluated various trifluoromethyl-substituted compounds for their antimicrobial properties. The findings suggested that compounds similar to this compound exhibited potent activity against resistant bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of this compound revealed its ability to modulate cytokine production in vitro, suggesting a pathway for therapeutic application in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl and thiophene groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Pharmaceutical Candidates: Ponatinib-Related Derivatives

Compound 12: 3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide Compound 13: N-(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide

- Key Findings :

| Compound | IC50 (ABL1 T315I, nM) | IC50 (Ba/F3, nM) | cLogP |

|---|---|---|---|

| AP24163 | 0.2 | 0.4 | 4.1 |

| Deriv 10 | 0.1 | 0.3 | 3.8 |

Pesticidal Analogs: Flutolanil

Flutolanil : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide

N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

Heterocyclic-Substituted Benzamides

N-Cyclopropyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxidanylidene-ethyl]-4-(trifluoromethyl)benzamide

- Structural Features : Incorporates an oxazole ring instead of thiophene, demonstrating how heterocyclic variations influence solubility and receptor interactions .

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability across all analogs .

- Cyclopropylamine : Restricts conformational flexibility, improving binding specificity in kinase inhibitors .

- Thiophene vs. Pyridine/Oxazole : The target’s thiophen-3-ylmethyl group may offer unique π-π stacking or hydrophobic interactions compared to pyridyl or oxazolyl groups in analogs .

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group, a thiophen-3-ylmethyl moiety, and a trifluoromethyl-substituted benzamide. These structural features contribute to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16F3NOS |

| Molecular Weight | 341.36 g/mol |

| CAS Number | 1796960-77-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, similar to other benzamide derivatives, which often interact with active sites through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : It may modulate receptor activities, influencing pathways associated with cancer and inflammation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound has cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values were reported to be in the low micromolar range, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Preliminary evaluations have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Cyclopropyl Group : This moiety is known to enhance binding affinity due to its unique spatial configuration.

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to increased metabolic stability and improved pharmacokinetic properties.

- Thiophene Ring : The thiophene moiety contributes to the compound's electron-donating capabilities, which can enhance interactions with biological targets.

Case Studies

- Cytotoxicity Assay : A detailed study involving various substituted benzamides showed that compounds with similar structures exhibited varying degrees of cytotoxicity based on their functional groups. This compound was one of the most potent candidates tested .

- Antimicrobial Testing : A comparative analysis was performed against known antibiotics, revealing that this compound had superior activity against certain resistant bacterial strains, indicating its potential as a lead compound for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.